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Azido-Thalidomide

Cat. No.: B605892
M. Wt: 428.4 g/mol
InChI Key: USWFAZSQVLTHHA-UHFFFAOYSA-N
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Description

Contextualizing Thalidomide (B1683933) Derivatives in Targeted Protein Degradation Modalities

Thalidomide and its derivatives have a complex history, but recent scientific breakthroughs have repurposed them as powerful tools for targeted protein degradation (TPD). researchgate.net This strategy harnesses the cell's own quality control machinery, specifically the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. frontiersin.org

At the heart of this approach is the E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins with ubiquitin, marking them for destruction by the proteasome. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), have been identified as molecular glues that bind to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. researchgate.netmdpi.comnih.gov This binding event alters the substrate specificity of the E3 ligase, inducing the degradation of proteins that it would not normally target, referred to as "neo-substrates". researchgate.netnih.gov The degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is linked to the therapeutic effects of these drugs in treating certain cancers. researchgate.netfrontiersin.org

This mechanism has been ingeniously exploited in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. frontiersin.org One ligand binds to a target protein of interest (POI), while the other binds to an E3 ligase. lumiprobe.commedchemexpress.com By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein. lumiprobe.com

Thalidomide derivatives are frequently used as the E3 ligase-recruiting component in PROTAC design. Their well-characterized interaction with CRBN provides a reliable anchor for one end of the PROTAC molecule. mdpi.com Azido-Thalidomide, in this context, serves as a pre-functionalized building block, ready for incorporation into a PROTAC structure. caymanchem.combertin-bioreagent.com

FeatureDescription
Mechanism Binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. researchgate.netmdpi.com
Effect Alters CRBN's substrate specificity, leading to the ubiquitination and degradation of neo-substrates. researchgate.netnih.gov
Application in PROTACs Serves as the E3 ligase-recruiting moiety, bringing the target protein into proximity with the degradation machinery. frontiersin.org
Key Neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3) are key neo-substrates in the context of multiple myeloma treatment. researchgate.netfrontiersin.org

Rationale for Azide (B81097) Functionalization in Chemical Biology Probes

The introduction of an azide (N₃) group onto the thalidomide scaffold is a deliberate and strategic chemical modification that unlocks a wide range of applications in chemical biology. The azide group is a key player in a set of highly efficient and specific chemical reactions collectively known as "click chemistry". nih.govscispace.com

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole ring by joining an azide with a terminal alkyne. nih.govmdpi.com This reaction is highly reliable, proceeds under mild, often aqueous conditions, and is orthogonal to most biological functional groups, meaning it does not interfere with native cellular processes. nih.govmdpi.com An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the reaction of azides with strained alkynes (like dibenzocyclooctyne, DBCO) without the need for a potentially toxic copper catalyst, making it particularly suitable for experiments in living cells. rsc.orgacs.orgnih.gov

The azide group in this compound acts as a chemical "handle," allowing researchers to easily attach it to other molecules of interest that have been functionalized with a corresponding alkyne. caymanchem.combertin-bioreagent.com This modular approach is incredibly powerful for:

PROTAC Synthesis: this compound can be readily "clicked" onto a linker that is attached to a ligand for a specific target protein, streamlining the synthesis of novel PROTACs. medchemexpress.comcaymanchem.com This allows for the rapid generation of libraries of PROTACs with different linkers and target ligands to optimize degradation efficiency. rsc.org

Creating Chemical Probes: Beyond PROTACs, this compound can be conjugated to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. mdpi.com These probes can be used to visualize the localization of CRBN within cells, to identify binding partners, or to study the dynamics of the protein degradation process.

Bioconjugation: The azide functionality allows for the attachment of thalidomide to a wide array of biomolecules, including proteins, nucleic acids, and even the surfaces of nanoparticles, enabling a broad range of biological investigations. scispace.comchemrxiv.org For instance, a recent study demonstrated a two-component PROTAC strategy where glycoproteins metabolically labeled with an azide-containing sugar were then conjugated to a thalidomide derivative via SPAAC, leading to their degradation. rsc.org

Reaction TypeDescriptionKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. nih.govmdpi.comresearchgate.netHigh efficiency, mild reaction conditions, bioorthogonal. nih.govmdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A catalyst-free reaction between an azide and a strained alkyne (e.g., DBCO). rsc.orgacs.orgnih.govCopper-free, suitable for live-cell applications. researchgate.net
Staudinger Ligation A reaction between an azide and a phosphine (B1218219) to form an amide bond. nih.govrsc.orgBioorthogonal, forms a native amide linkage. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N6O6 B605892 Azido-Thalidomide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWFAZSQVLTHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Azido Thalidomide Probes and Analogues

Chemical Synthesis of Azido-Thalidomide Derivatives

The preparation of this compound analogues can be achieved through several synthetic routes, typically starting from functionalized thalidomide (B1683933) precursors. The choice of strategy depends on the desired position of the azide (B81097) group on the phthalimide (B116566) ring.

A common and effective method involves a two-step sequence starting from an amino-thalidomide derivative. For instance, the synthesis of 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione begins with the commercially available 5-amino derivative. researchgate.net This precursor undergoes diazotization, typically using sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate is then treated with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, to yield the final 5-azido-thalidomide product. researchgate.net

Another established approach is the nucleophilic substitution of a halogenated thalidomide precursor. The synthesis of 5'-substituted thalidomide analogs has been described where a brominated intermediate is reacted with sodium azide to introduce the azide functionality. nih.gov Similarly, palladium-catalyzed cross-coupling reactions have expanded the synthetic toolkit, allowing for the creation of thioether-linked thalidomide derivatives, which could be further functionalized. sci-hub.se

A particularly facile five-step synthesis for an azido-labeled thalidomide analogue has been reported, which is advantageous for its use of inexpensive, readily available starting materials and minimal purification requirements. acs.orgnih.gov This highlights the ongoing efforts to develop efficient and scalable routes to these important chemical probes.

Synthetic RouteStarting MaterialKey ReagentsProductKey FindingsCitation
Diazotization/Azidation 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione1. Sodium Nitrite (NaNO₂) 2. Sodium Azide (NaN₃)5-Azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneFacile conversion of an amino group to an azide via a diazonium salt intermediate. researchgate.net
Nucleophilic Substitution Brominated GlutethimideSodium Azide (NaN₃)Azido-glutethimide derivativeDirect displacement of a halide with an azide anion is a viable method for introducing the functional group. nih.gov
Multi-step Synthesis Readily available starting materialsVariousThis compound analogueAn efficient five-step sequence was developed requiring only two purification steps. acs.orgnih.gov

Stereochemical Considerations in this compound Synthesis

A significant challenge in the synthesis and application of thalidomide derivatives is the stereochemistry at the C3 position of the glutarimide (B196013) ring. Thalidomide is a chiral molecule and is known to undergo racemization (chiral inversion) in vivo and under basic conditions. acs.org This chiral instability is a critical consideration, as the biological activities of the (R)- and (S)-enantiomers can differ.

Research has focused on developing configurationally stable thalidomide analogues to overcome this issue. A key strategy involves introducing a substituent, such as an alkyl or aryl group, at the C4 position of the glutarimide ring. acs.org This modification provides steric hindrance that locks the conformation and prevents racemization. acs.org The synthesis of these stable analogues provides solid experimental evidence for overcoming the inherent configurational instability of the parent thalidomide scaffold. acs.org

The synthetic pathways themselves must be designed to control the stereochemical outcome. Asymmetric synthesis approaches often employ chiral starting materials, such as pyroglutamic acids. acs.org However, synthetic intermediates can undergo stereochemical changes. For example, complete epimerization at the α-stereogenic center has been observed during the formation of N-phthaloyl anhydrides, a key step in building the thalidomide core. acs.org This highlights the necessity of carefully planning each synthetic step to achieve the desired stereoisomer. In contrast to the parent drug, certain teratogenic metabolites of thalidomide have been shown to possess complete chiral stability. acs.org

FeatureStandard Thalidomide AnaloguesC4-Substituted Thalidomide Analogues
Chiral Center C3 of the glutarimide ringC3 and C4 of the glutarimide ring
Configurational Stability Prone to racemization (chiral inversion) under basic conditions. acs.orgConformationally stable; resists racemization. acs.org
Synthetic Goal Often produced as a racemic mixture.Stereoselective synthesis to obtain a single, stable enantiomer.
Key Synthetic Strategy N/AIntroduction of an alkyl or aryl group at the C4 position. acs.org

Integration of Linker Systems into this compound Scaffolds

The primary application of this compound is as a functionalized building block for constructing larger, more complex molecules, particularly PROTACs. medchemexpress.commedchemexpress.com In this context, the azide group functions as a versatile handle for conjugation via click chemistry. lumiprobe.com A linker system is almost always integrated into the this compound scaffold to spatially separate the thalidomide moiety (the E3 ligase ligand) from the target protein ligand in the final bifunctional molecule. nih.govacs.org

These linkers are typically based on polyethylene (B3416737) glycol (PEG) chains of varying lengths (e.g., PEG1, PEG2, PEG4, PEG8). lumiprobe.combroadpharm.comrndsystems.com The linker is attached to the thalidomide core, commonly at the 4- or 5-position of the phthalimide ring, and terminates with the azide group. broadpharm.comrndsystems.com The synthesis involves coupling a functionalized thalidomide (e.g., hydroxy-thalidomide) with a PEG chain that has been pre-functionalized with an azide.

The azide-terminated linker enables facile and highly efficient conjugation to a second molecule containing a terminal alkyne or a strained cyclooctyne. The most common reactions are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole ring linkage. medchemexpress.commedchemexpress.comrsc.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click reaction that utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is advantageous for biological systems where copper toxicity is a concern. medchemexpress.commedchemexpress.com

The modular nature of this approach allows for the rapid synthesis of libraries of PROTACs with different linker lengths, which is crucial for optimizing the geometry required for efficient ternary complex formation between the target protein, the PROTAC, and the E3 ligase. rsc.orgnih.govub.edu

This compound Building BlockLinker TypeTerminal GroupIntended Conjugation ChemistryApplicationCitation
Thalidomide-O-amido-PEG4-azide PEG4 (Amide linkage)AzideCuAAC, SPAACPROTAC Synthesis medchemexpress.com
Thalidomide-O-PEG2-azide PEG2 (Ether linkage)AzideCuAAC, SPAACPROTAC Synthesis lumiprobe.com
Thalidomide-5-(PEG8-Azide) PEG8 (Amide linkage)AzideCuAAC, SPAACPROTAC Synthesis broadpharm.com
Thalidomide 4'-ether-PEG1-azide PEG1 (Ether linkage)AzideClick ChemistryPROTAC R&D rndsystems.com

Azido Thalidomide in Proteolysis Targeting Chimera Protac Research

Design Principles for Azido-Thalidomide-Based PROTACs

The design of an effective PROTAC is a multifactorial process where the E3 ligase ligand, the linker, and the POI-binding ligand must work in concert to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase). frontiersin.org this compound serves as a functionalized E3 ligase ligand, simplifying the assembly of PROTAC libraries for research and development. rndsystems.com

The thalidomide (B1683933) moiety within this compound functions as the ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). bertin-bioreagent.comfrontiersin.org Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-characterized binders of CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ligase complex. tocris.comfrontiersin.orgbiochempeg.com The strategic design of this compound places the azide (B81097) functional group at a position on the thalidomide structure known not to significantly disrupt its binding to CRBN. rndsystems.com This ensures that when incorporated into a PROTAC, the molecule retains its ability to engage the cellular degradation machinery effectively. nih.govrndsystems.com By hijacking the CRBN E3 ligase, these PROTACs can induce the ubiquitination of a wide array of target proteins. frontiersin.org

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. explorationpub.com It influences the molecule's physicochemical properties and, most importantly, dictates the orientation and proximity of the POI and E3 ligase within the ternary complex. frontiersin.org The azide group on this compound provides a convenient chemical handle for linker attachment via highly efficient and biocompatible "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). caymanchem.commedchemexpress.comexplorationpub.com

This modular approach allows researchers to rapidly synthesize diverse libraries of PROTACs with systematic variations in linker length, rigidity, and composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains). nih.govtocris.comexplorationpub.com The optimization of linker length is crucial, as studies have shown it to be a determining factor for degradation potency. ub.edu For example, research on p38α-targeting PROTACs revealed that a linker length of 15-17 atoms was optimal for degradation, while shorter linkers were ineffective. ub.edu The chemical nature of the linker, such as the inclusion of PEG units, can also be modified to improve properties like solubility and cell permeability. jenkemusa.com The triazole ring formed during click chemistry can also be a strategic element, potentially forming hydrogen bonds that stabilize the ternary complex. nih.gov

Table 1: Impact of Linker Length on p38α Degradation
PROTAC CompoundLinker Length (atoms)p38α Degradation Efficacy
NR-5a15Potent
NR-5b16Potent
NR-6a17Very Potent
Analog<15Poor

This table summarizes findings on how linker length affects the degradation of p38α MAPK, showing that a specific range of linker lengths is crucial for high potency. Data adapted from reference ub.edu.

E3 Ubiquitin Ligase Recruitment via Cereblon Ligand

Evaluation of this compound PROTAC Efficacy

Evaluating the effectiveness of a newly synthesized PROTAC involves a series of biochemical and cellular assays to confirm its mechanism of action, from initial target engagement to final proteasomal degradation. frontiersin.org

A key mechanistic step for any PROTAC is the successful ubiquitination of the target protein. mdpi.com After the this compound-based PROTAC assembles the ternary complex, the recruited CRBN E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. explorationpub.comexplorationpub.com This polyubiquitination marks the protein for destruction. lumiprobe.com The induction of ubiquitination can be directly observed through techniques like Western blotting, where an increase in high-molecular-weight ubiquitinated species of the target protein is detected. In some strategies, such as the GlyTAC approach which targets glycoproteins, a global increase in protein ubiquitination is anticipated due to the widespread nature of the targets. rsc.org

The ultimate measure of a PROTAC's success is the efficient and potent degradation of its target. The kinetics of this process are typically assessed through time-course and dose-response experiments. acs.org Cells are treated with the PROTAC, and the levels of the target protein are measured at various time points and concentrations, often by Western blot analysis. rsc.orgfrontiersin.org From these experiments, key efficacy parameters are determined, including the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation achieved).

To confirm that the observed protein loss is due to the intended proteasomal pathway, control experiments are essential. Pre-treating cells with a proteasome inhibitor, such as bortezomib, should block the degradation of the target protein by the PROTAC. acs.org Similarly, pre-treatment with an excess of free thalidomide (or a derivative) should competitively block the PROTAC's binding to CRBN, thereby preventing degradation and confirming the engagement of the intended E3 ligase. acs.org

Table 2: Degradation Profile of Selected PROTACs
PROTACTargetE3 Ligase LigandDegradation Time (to max degradation)Mechanism Confirmation
RC-3BTKThalidomide analog2-4 hoursBlocked by Bortezomib and Thalidomide-OH
ARV-825BRD4Pomalidomide~2 hours (for 50% degradation)CRBN-mediated
Compound 13bAndrogen ReceptorThalidomideDemonstrated DegradationCRBN-mediated
PROTAC 12Sirt2This compoundDegradation observedCRBN-mediated

This table provides examples of CRBN-recruiting PROTACs, their targets, and key characteristics of their degradation efficacy. Data adapted from references mdpi.comacs.orgnih.gov.

Induction of Targeted Protein Ubiquitination

Cellular and Biological Applications of this compound PROTACs

The versatility of this compound as a building block has enabled the development of PROTACs for a variety of research applications, allowing for the targeted degradation of diverse intracellular proteins.

One notable application is in the creation of PROTACs targeting Sirtuin 2 (Sirt2), a protein deacetylase. Researchers have synthesized Sirt2-targeting PROTACs by conjugating a sirtuin-binding ligand to an this compound derivative, leading to the selective degradation of Sirt2 in cells. caymanchem.combertin-bioreagent.comnih.gov

A more recent and innovative strategy, termed GlyTAC, leverages this compound chemistry for a broader application. In this two-component system, cells are first treated with sugar analogs bearing an azide group, which are metabolically incorporated into glycoproteins. rsc.org Subsequently, a thalidomide derivative linked to a dibenzocyclooctyne (DBCO) group is added. rsc.org The DBCO and azide "click" together inside the cell, forming the active PROTAC directly on the surface of glycoproteins, leading to their ubiquitination and degradation. rsc.org This approach has shown significant cytotoxicity in cancer cell lines by perturbing critical pathways that rely on glycoproteins. rsc.org

Furthermore, the principles demonstrated with this compound are broadly applicable. Thalidomide and its analogs have been used to generate potent PROTACs for numerous high-value therapeutic targets, including the BET bromodomain protein BRD4 and the Androgen Receptor (AR), which are implicated in cancer. mdpi.comnih.gov The ease of synthesis afforded by the click chemistry handle on this compound facilitates the rapid development and optimization of such degraders for both research and potential therapeutic purposes. nih.gov

Selective Protein Degradation in Cell Lines

The application of this compound in PROTAC synthesis allows for the creation of molecules capable of selectively targeting specific proteins for degradation within various cell lines. By linking a ligand for a protein of interest to this compound, the resulting PROTAC can recruit the CRBN E3 ligase to that specific target, leading to its ubiquitination and subsequent destruction by the proteasome. frontiersin.org

Research has demonstrated the successful and selective degradation of several key proteins:

Sirtuin 2 (Sirt2): A PROTAC was synthesized by conjugating a sirtuin-rearranging ligand (SirReal) with an this compound derivative. mdpi.comnih.gov This molecule induced the isotype-selective degradation of Sirt2 in HeLa cells, notably without affecting the levels of Sirtuin 1 (Sirt1), demonstrating high specificity. mdpi.comnih.gov

p38α and p38β Mitogen-Activated Protein Kinases: Heterobifunctional PROTACs were designed based on an ATP competitive inhibitor for p38α and p38β, which was connected to thalidomide analogues through a copper-catalyzed "click" reaction. nih.gov These compounds were shown to induce the degradation of p38α and p38β at nanomolar concentrations in multiple mammalian cell lines, with no effect on other related kinases. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): Researchers developed PROTACs by linking the natural product Wogonin, a CDK9 ligand, to pomalidomide, a thalidomide analogue, via a linker containing a triazole group. One such PROTAC, 11c, selectively induced the degradation of CDK9 in MCF-7 breast cancer cells, while not impacting other cyclin-dependent kinases such as CDK2, CDK4, CDK5, CDK7, and CDK8. mdpi.com

Androgen Receptor (AR): PROTACs composed of an AR antagonist linked to a thalidomide derivative have been shown to effectively degrade the Androgen Receptor. mdpi.com For instance, ARV-110 induced greater than 95% degradation of AR in VCaP and LNCaP prostate cancer cells with a 50% degradation concentration (DC50) of approximately 1 nM. mdpi.com

Glycoproteins: A novel two-component strategy, termed GlyTAC, leverages metabolic labeling. Cancer cells are treated with N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) analogues containing an azide group, which are incorporated into glycoproteins. rsc.org Subsequent addition of a thalidomide derivative linked to dibenzocyclooctyne (DBCO) results in an in-cell click reaction, recruiting CRBN to the azido-modified glycoproteins and triggering their degradation. rsc.org This approach led to the degradation of proteins such as Nup62 and showed severe toxicity in a range of human cancer cell lines. rsc.org

Table 1: Examples of Selective Protein Degradation using Thalidomide-Based PROTACs

Target Protein(s)PROTAC / Key ComponentsCell Line(s)Reference
Sirtuin 2 (Sirt2)SirReal-based PROTAC with this compound derivativeHeLa mdpi.comnih.gov
p38α and p38βp38α/β inhibitor + Thalidomide analogueMammalian cell lines nih.gov
CDK9Wogonin + Pomalidomide (PROTAC 11c)MCF-7 mdpi.com
Androgen Receptor (AR)AR antagonist + Thalidomide derivative (e.g., ARV-110)VCaP, LNCaP mdpi.com
O-GlcNAcylated & O-GalNAcylated Glycoproteins (e.g., Nup62)Azido-sugar analogues + DBCO-Thalidomide (GlyTAC)Human cancer cell lines rsc.org

Investigating Protein Function through Degradation

The ability to induce the degradation of a specific protein provides a powerful method for investigating its cellular function, often described as a "chemical knockout." This approach allows for the rapid and reversible removal of a protein, enabling researchers to observe the direct consequences of its absence. researchgate.net

Confirming Sirt2's Role in Tubulin Acetylation: The selective degradation of Sirt2 in HeLa cells by the SirReal-based PROTAC led to the hyperacetylation of tubulin. mdpi.comnih.gov This finding corroborates the known function of Sirt2 as a major tubulin deacetylase, providing direct evidence of its role in regulating the cytoskeleton through this post-translational modification.

Probing the p38 MAPK Pathway: The development of selective p38α and p38β degraders provides a valuable chemical tool to study the p38 MAPK pathway. nih.gov By specifically removing these kinases, researchers can inhibit stress and cytokine-induced signaling and more clearly delineate their involvement in various diseases and cellular processes without the confounding effects of inhibiting other kinases. nih.gov

Validating AR-Regulated Gene Expression: The degradation of the Androgen Receptor in prostate cancer cells by PROTACs like ARD-2128 resulted in the suppressed expression of well-known AR-regulated genes, including Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2). mdpi.com This directly links the presence of the AR protein to the expression of these genes and confirms that its degradation can shut down this signaling axis, which is critical for prostate cancer growth.

Azido Thalidomide in Molecular Glue Degrader Investigations

Elucidating Mechanisms of Induced Proximity in Molecular Glue Degradation

Molecular glue degraders function by inducing proximity between an E3 ubiquitin ligase and a target protein, known as a neosubstrate, which would not normally interact. emolecules.com These small molecules bind to the E3 ligase, altering its surface to create a new interface that is complementary to the neosubstrate. nih.govsygnaturediscovery.com This induced interaction leads to the tagging of the neosubstrate with ubiquitin and its subsequent destruction by the proteasome. researchgate.net

The precise mechanisms governing this induced proximity have been a subject of intense investigation. Thalidomide (B1683933) and its analogs, for example, bind to CRBN and induce the degradation of neosubstrates such as the transcription factors IKZF1, IKZF3, and SALL4. biochempeg.combiorxiv.org Understanding how this molecular "handshake" occurs is fundamental to designing new, more selective, and potent molecular glues.

Azido-thalidomide derivatives serve as powerful probes for dissecting these interactions. By functionalizing the thalidomide core with an azide (B81097) group, researchers can create tools for photoaffinity labeling. For instance, 4-azidothalidomide has been reported as a photoaffinity probe specifically designed to identify the potential targets and binding partners of thalidomide. researchgate.net In this technique, the molecule is allowed to bind to its cellular partners, and then a flash of UV light activates the azide group, causing it to form a permanent, covalent bond with the nearest molecules. This allows scientists to capture the transient protein complexes stabilized by the molecular glue, including the E3 ligase and the neosubstrate, providing a snapshot of the induced-proximity event for further analysis.

This compound as a Tool for Neosubstrate Identification and Validation

A significant challenge in the development of molecular glues is the identification of their neosubstrates, as these interactions are often discovered serendipitously. biorxiv.orgnih.gov this compound provides a rational and systematic approach to this problem. The azide group acts as a versatile chemical handle for various biochemical and proteomic techniques aimed at "fishing" for new targets.

One key application is in activity-based protein profiling (ABPP). In a typical ABPP experiment, a cellular system is treated with an azido-functionalized probe. The azide group can then be "clicked" to a reporter tag, such as biotin (B1667282) (for enrichment) or a fluorescent dye (for visualization), using copper-catalyzed azide-alkyne cycloaddition (CuAAC). biorxiv.org By applying this methodology with this compound, researchers can identify proteins that are brought into close proximity to the CRBN-thalidomide complex. These identified proteins are potential neosubstrates, which can then be validated through subsequent degradation assays. This approach moves beyond fortuitous findings and enables a more targeted discovery of proteins that can be degraded by thalidomide-based glues. acs.org

Table 1: Research Applications of this compound in Neosubstrate Discovery

Technique Role of this compound Objective Research Finding
Photoaffinity Labeling Serves as a photo-reactive probe (e.g., 4-azidothalidomide). researchgate.net To covalently trap and identify direct binding partners of the thalidomide-CRBN complex. Identification of proteins in close proximity, revealing potential neosubstrates.
Activity-Based Protein Profiling (ABPP) Acts as a chemical probe for "click chemistry" attachment of reporter tags. biorxiv.org To systematically "fish" for and identify proteins that interact with the drug-E3 ligase complex in cells. Enables broader screening for novel neosubstrates beyond those found by chance.

Comparative Analysis of this compound as a PROTAC and Molecular Glue Component

The utility of this compound extends across the two major strategies in targeted protein degradation: molecular glues and Proteolysis-Targeting Chimeras (PROTACs). While both aim to degrade proteins, their composition and mechanisms differ significantly, which in turn defines the role of this compound. emolecules.comsci-hub.se

This compound as a PROTAC Component: PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. mdpi.com One ligand binds to a target protein, and the other recruits an E3 ligase. This compound is not a PROTAC itself but is a key building block for creating them. caymanchem.com In this context, it functions as a "pre-made" E3 ligase-recruiting module. The thalidomide portion binds to CRBN, while the azide handle provides a convenient and specific point of attachment for a linker, which is then connected to a ligand for a protein of interest. caymanchem.com This modular design allows for the rational construction of PROTACs to degrade virtually any protein for which a binder is available. For example, an this compound derivative was used to synthesize a PROTAC that successfully induced the degradation of Sirtuin 2 (Sirt2). caymanchem.commdpi.com

This compound in the Context of Molecular Glues: Unlike the engineered, bivalent nature of PROTACs, molecular glues are typically smaller, monovalent compounds that serendipitously induce an interaction between an E3 ligase and a neosubstrate. sygnaturediscovery.com When viewed through the lens of molecular glues, this compound and its derivatives are not used to tether a separate target. Instead, they are studied either for their intrinsic ability to function as a molecular glue themselves or, more commonly, are used as chemical probes to investigate the mechanism of the parent compound, thalidomide. researchgate.net Here, the azide functionalization is a means to an end—to identify the unknown neosubstrates of the thalidomide core or to elucidate the mechanics of the ternary complex it forms.

Table 2: Comparative Roles of this compound

Feature Role in PROTACs Role in Molecular Glue Investigations
Function A foundational building block for synthesis. caymanchem.com A chemical probe for mechanistic studies and target ID. researchgate.net
Mechanism Provides the CRBN-binding moiety for a larger, bifunctional molecule designed to degrade a specific target. mdpi.com Used to identify the inherent neosubstrate targets of the thalidomide scaffold itself.
Design Enables rational, modular design of degraders against a chosen protein of interest. biorxiv.org Facilitates the deconvolution of often serendipitously discovered degradation activities. nih.gov
Chemical Role of Azide A reactive handle for "clicking" on a linker and target ligand. caymanchem.com A reactive handle for photoaffinity labeling or attaching reporter tags to identify binding partners. researchgate.net

Bio Orthogonal Chemistry Applications of Azido Thalidomide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Azido-Thalidomide Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary application of this compound. semanticscholar.org This reaction facilitates the formation of a stable triazole linkage between the azide (B81097) group of this compound and a terminal alkyne on a target molecule. medchemexpress.com The reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which makes it suitable for biological applications. nih.gov

A significant application of CuAAC involving this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). caymanchem.combertin-bioreagent.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. tocris.com this compound, which binds to the E3 ligase cereblon (CRBN), can be "clicked" onto an alkyne-modified ligand for a protein of interest (POI). medchemexpress.comcaymanchem.combertin-bioreagent.com This modular approach has been instrumental in the rapid generation of PROTAC libraries for screening and optimization. rsc.orgnih.gov For instance, researchers have successfully synthesized PROTACs by coupling this compound derivatives with alkyne-tagged ligands for proteins such as BRD4 and BCR-ABL, demonstrating potent and selective degradation of these targets. rsc.org

The CuAAC reaction's utility extends to the development of chemical probes. By conjugating this compound to alkyne-functionalized reporter molecules like fluorophores or biotin (B1667282), researchers can create tools for visualizing and isolating thalidomide's binding partners and cellular targets. This strategy aids in understanding the compound's mechanism of action and identifying off-target effects.

Application of CuAAC with this compound Description Key Findings References
PROTAC SynthesisModular assembly of PROTACs by linking this compound (CRBN ligand) to an alkyne-tagged POI ligand.Enabled rapid synthesis of PROTAC libraries for targets like BRD4 and BCR-ABL, leading to potent protein degradation. caymanchem.combertin-bioreagent.comrsc.orgnih.gov
Chemical Probe DevelopmentConjugation of this compound to alkyne-modified reporters (e.g., fluorophores, biotin).Facilitates visualization and isolation of thalidomide's cellular targets, aiding in mechanistic studies. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in this compound Conjugation

To circumvent the potential cytotoxicity associated with the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful alternative. rsc.orgresearchgate.net This reaction involves an azide, such as that on this compound, and a strained cyclooctyne, which react spontaneously without the need for a catalyst. researchgate.net This truly bio-orthogonal nature makes SPAAC ideal for applications in living cells and organisms. researchgate.net

A notable application of SPAAC with this compound is in the creation of self-assembling PROTACs within living cells. rsc.org In a strategy termed GlyTAC, cells are metabolically labeled with azido-sugars, which become incorporated into glycoproteins. rsc.org Subsequent administration of a thalidomide (B1683933) derivative conjugated to a strained alkyne (like DBCO) leads to the in-cell formation of a PROTAC, targeting the modified glycoproteins for degradation. rsc.org This approach allows for the targeted degradation of a specific class of proteins and has shown cytotoxicity in cancer cell lines. rsc.org

SPAAC has also been employed to conjugate this compound derivatives to antibodies, creating antibody-drug conjugates (ADCs) with a PROTAC payload. rsc.org For example, an antibody targeting HER2 on breast cancer cells was linked to a PROTAC molecule, enabling targeted delivery and degradation of a protein of interest within the cancer cells. rsc.org This strategy enhances the selectivity and reduces potential systemic toxicity of the PROTAC.

Application of SPAAC with this compound Reactants Key Advancement References
In-cell PROTAC Assembly (GlyTAC)Azido-modified glycoproteins and DBCO-ThalidomideEnables targeted degradation of glycoproteins by forming the active PROTAC within living cells. rsc.org
Antibody-PROTAC ConjugatesAzido-functionalized PROTAC and cyclooctyne-modified antibodyAllows for targeted delivery of the PROTAC to specific cell types, such as HER2-expressing cancer cells. rsc.org

Photoaffinity Labeling Applications with this compound Probes

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. mdpi.com This method utilizes a photo-reactive probe that, upon activation with UV light, forms a covalent bond with nearby interacting proteins. This compound derivatives, particularly those with an additional photo-reactive group like an azidophenyl moiety, have been synthesized for this purpose. mdpi.compnas.orgnih.gov

In seminal studies, a photoactive thalidomide derivative was used to identify its molecular targets. pnas.orgnih.gov By using this probe, researchers were able to specifically label and subsequently identify α1-acid glycoprotein (B1211001) (AGP) as a thalidomide-binding protein from bovine thymus extract and human plasma. mdpi.compnas.orgnih.gov The binding was shown to be competitive with thalidomide itself, suggesting that AGP might play a role in the immunomodulatory effects of the drug. pnas.org

Another study reported the synthesis of 4-azidothalidomide, which was proposed as a potential photoaffinity probe to identify targets of thalidomide. researchgate.net The azido-labeled analogue demonstrated comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells, validating its potential use as a tool for target identification. researchgate.netnih.gov

Photoaffinity Probe Biological System Identified Binding Partner Significance References
3-(2-(3-azido-4-iodophenylpropionamido)-ethoxy)thalidomideBovine thymus extract, Human plasmaα1-acid glycoprotein (AGP)Implicated AGP in the immunomodulatory activity of thalidomide. mdpi.compnas.orgnih.gov
4-azidothalidomideHuman microvascular endothelial cellsProposed for target identificationShowed biological activity comparable to thalidomide, validating its use as a probe. researchgate.netnih.gov

Integration of this compound in Advanced Bio-orthogonal Labeling Strategies

The versatility of the azide group in this compound allows for its integration into more complex and advanced bio-orthogonal labeling strategies. These strategies often involve multiple, mutually orthogonal reactions to simultaneously probe different cellular components or processes. acs.org

One such advanced strategy involves the in situ assembly of PROTACs using reactions that are faster and more bio-orthogonal than the conventional CuAAC. For instance, the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (B1233481) has been used to form PROTACs inside cells, a strategy known as "CLIPTACs" (Click-Formed Proteolysis-Targeting Chimeras). rsc.orgnih.gov In this approach, a tetrazine-tagged thalidomide derivative reacts rapidly with a trans-cyclooctene-labeled ligand for a target protein, such as BRD4 or ERK1/2, to form the active degrader molecule directly in the cellular environment. rsc.orgnih.gov

Furthermore, this compound can be incorporated into metabolic labeling strategies beyond glycosylation. For example, azido-amino acids can be used to introduce azide handles into newly synthesized proteins. acs.orgbiorxiv.org These azide-modified proteins could then be targeted for degradation by subsequent reaction with a strained alkyne-thalidomide conjugate via SPAAC. This would allow for the degradation of proteins based on their synthesis rate or location, providing a powerful tool for studying protein dynamics.

The development of libraries of this compound derivatives with different linkers is also a key strategy. researchgate.net These libraries serve as a toolkit for PROTAC research, allowing for the rapid and modular synthesis of a wide array of PROTACs to systematically explore the optimal linker length, composition, and attachment point for effective degradation of a given target. rsc.orgresearchgate.net

Chemical Proteomics and Target Identification Using Azido Thalidomide

Methodologies for Global Proteome Analysis

Global proteome analysis aims to quantify the entirety of proteins within a cell or tissue and monitor how their abundances change in response to a stimulus, such as treatment with a bioactive compound. the-scientist.com In the context of azido-thalidomide, these methodologies are crucial for understanding the widespread cellular impact of engaging the thalidomide-binding protein, Cereblon (CRBN). nih.govresearchgate.net

Several mass spectrometry (MS)-based techniques are employed for this purpose. A common strategy is shotgun proteomics, where complex protein mixtures are digested into peptides, separated by liquid chromatography, and analyzed by tandem mass spectrometry (MS/MS) to determine their identity and quantity. europeanreview.org To achieve quantitative comparisons between treated and untreated states, stable isotope labeling methods are often integrated.

One such method is Stable Isotope Labeling with Amino acids in Cell culture (SILAC) . In this approach, two cell populations are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). nih.gov One population is treated with the compound of interest, while the other serves as a control. The cell populations are then combined, and the proteins are extracted, digested, and analyzed by MS. Because peptides derived from the two conditions have a distinct mass difference, their relative abundance can be precisely quantified from the mass spectra, revealing proteins that are up- or down-regulated. nih.gov

Another advanced technique is Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) . This method uses azidohomoalanine (AHA), an analog of methionine, which is incorporated into newly synthesized proteins during translation. nih.gov The azide (B81097) moiety on the AHA-containing proteins allows for their selective enrichment via click chemistry, isolating the proteome synthesized during a specific time window. nih.govnih.gov When combined with quantitative proteomics, BONCAT can specifically measure changes in protein synthesis and degradation rates in response to a compound. nih.gov

These global approaches provide a comprehensive, unbiased view of the cellular response, enabling the identification of pathways affected by this compound-based molecules and forming the basis for more targeted investigations. the-scientist.com

Identification of Direct Binding Partners of this compound

Identifying the proteins that physically bind to a small molecule is a critical step in understanding its mechanism of action. This compound is specifically designed as a probe for this purpose, enabling target discovery through two primary chemical proteomics strategies: affinity purification and photo-affinity labeling. tandfonline.comnih.gov

Affinity Purification-Mass Spectrometry (AP-MS) involves immobilizing a derivative of the molecule onto a solid support, such as magnetic beads. tandfonline.comnih.gov For thalidomide (B1683933), researchers have used a carboxylic acid derivative to conjugate it to ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads. nih.govtandfonline.comresearchgate.net When these beads are incubated with cell lysates, proteins that bind to thalidomide are captured. tandfonline.comtandfonline.com After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This exact approach was instrumental in the landmark identification of Cereblon (CRBN) as the primary direct target of thalidomide. tandfonline.comtandfonline.comresearchgate.netnih.gov The studies revealed that CRBN binds directly to thalidomide, while another protein, DDB1, binds indirectly as part of the E3 ubiquitin ligase complex. researchgate.net

Photo-affinity Labeling (PAL) is another powerful technique that uses a photo-reactive group on the probe to form a covalent bond with the binding partner upon UV irradiation. nih.govmdpi.com this compound analogues can function as photoaffinity labels; the aryl azide group is relatively stable in the dark but forms a highly reactive nitrene upon UV exposure, which can insert into nearby C-H or N-H bonds at the binding site, thus permanently "labeling" the target protein. nih.govmdpi.com This method is particularly useful for capturing interactions, including those with weak binding affinities, within a native cellular environment. biorxiv.org Early studies using a photoactive thalidomide derivative successfully labeled and identified α1-acid glycoprotein (B1211001) (AGP) as a thalidomide-binding protein. pnas.orgnih.gov

Direct Binding PartnerIdentification MethodSignificance
Cereblon (CRBN)Affinity Purification-MSPrimary target responsible for the immunomodulatory and teratogenic effects of thalidomide by acting as a substrate receptor for the CRL4 E3 ubiquitin ligase. tandfonline.comnih.gov
α1-acid glycoprotein (AGP)Photo-affinity Labeling (PAL)Identified as a binding protein potentially involved in the immunomodulatory activity of thalidomide. pnas.orgnih.gov

Discovery and Characterization of Novel Ligand-Induced Neosubstrates

The binding of thalidomide and its analogs (known as immunomodulatory imide drugs or IMiDs) to CRBN does not inhibit the E3 ligase but rather acts as a "molecular glue". core.ac.uksygnaturediscovery.comnih.gov This interaction remodels the substrate-binding surface of CRBN, inducing the recruitment of proteins that would not normally be recognized. sygnaturediscovery.comnih.gov These newly recruited proteins, termed "neosubstrates," are then polyubiquitinated by the CRL4-CRBN complex and subsequently targeted for degradation by the 26S proteasome. researchgate.netresearchgate.net

The discovery of these neosubstrates has been a significant breakthrough, explaining both the therapeutic effects and the tragic teratogenicity of thalidomide. researchgate.netresearchgate.net Neosubstrates are typically identified using the global quantitative proteomics methods described previously, by looking for proteins whose abundance specifically decreases upon drug treatment in a CRBN-dependent manner. nih.govresearchgate.net

Key neosubstrates have been identified, many of which are zinc finger transcription factors. researchgate.net The degradation of specific neosubstrates is linked to distinct biological outcomes. For example, the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of IMiDs. researchgate.netrsc.org Conversely, the degradation of Sal-like protein 4 (SALL4) is a primary driver of the developmental defects associated with thalidomide. researchgate.netrsc.org

NeosubstrateProtein Family/FunctionAssociated Outcome of Degradation
IKZF1 (Ikaros) & IKZF3 (Aiolos)Zinc Finger Transcription FactorsAnti-myeloma and immunomodulatory effects. researchgate.netrsc.org
Casein Kinase 1α (CK1α)Serine/Threonine KinaseTherapeutic effect in myelodysplastic syndromes with del(5q). researchgate.netrsc.org
GSPT1Translation Termination FactorAnti-tumor activity. researchgate.netrsc.org
SALL4Zinc Finger Transcription FactorThalidomide-induced teratogenicity (limb defects). researchgate.netrsc.org
p63Transcription FactorLinked to thalidomide-induced teratogenicity. researchgate.netresearchgate.net
PLZF (ZBTB16)Zinc Finger Transcription FactorAssociated with developmental defects. researchgate.net

Quantitative Proteomics Approaches for Degradation Profiling

Quantitative proteomics is the definitive method for creating a comprehensive degradation profile for a given molecular glue or PROTAC. researchgate.net This profile provides an unbiased, proteome-wide view of all proteins that are degraded following treatment with the compound. By comparing the proteome of cells treated with a thalidomide-based molecule to that of untreated or control-treated cells, researchers can precisely quantify the reduction in the levels of specific proteins. nih.govrsc.org

The workflow typically involves SILAC or label-free quantification (LFQ) coupled with high-resolution mass spectrometry. Following cell lysis, protein digestion, and MS analysis, the data is processed to generate a list of all identified proteins and their relative abundance changes between the different conditions. researchgate.netrsc.org The results are often visualized in a volcano plot, which plots the statistical significance of the abundance change against the magnitude of the change for thousands of proteins simultaneously. researchgate.net

This approach is essential for several reasons:

Confirmation of Target Degradation: It validates that the intended neosubstrates are indeed degraded. nih.gov

Discovery of Novel Neosubstrates: It can reveal unexpected neosubstrates, providing new insights into a compound's mechanism of action or potential applications. nih.govbiorxiv.org

Assessment of Selectivity: It allows for the evaluation of off-target degradation, which is critical for developing safer therapeutics. For instance, pomalidomide (B1683931), a widely used CRBN recruiter in PROTACs, can independently degrade other zinc-finger proteins, and degradation profiling helps in designing new molecules that avoid these off-targets. researchgate.net

The data generated from these experiments can be presented in tables that rank proteins by their degree of degradation, providing a clear and quantitative profile of the compound's activity.

Table 4: Example of a Quantitative Degradation Profile for a Thalidomide Analog in MM.1S Cells.
Protein NameGene SymbolFold Change (Treated vs. Control)Function
IkarosIKZF1-4.5Lymphoid transcription factor
AiolosIKZF3-4.2Lymphoid transcription factor
Casein kinase 1αCSNK1A1-1.1Serine/threonine kinase
Tubulin beta chainTUBB-1.05Cytoskeletal protein
GSPT1GSPT1-3.8Translation termination factor
Glyceraldehyde-3-phosphate dehydrogenaseGAPDH-1.02Glycolytic enzyme

Mechanistic Elucidation of Azido Thalidomide S Molecular Interactions

Structural Biology Insights into Cereblon (CRBN) Engagement

The interaction between thalidomide (B1683933) and its derivatives with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is central to their mechanism of action. nih.govnih.gov Structural studies have provided a detailed understanding of this engagement.

Ternary Complex Formation with CRBN and Target Proteins

The primary function of Azido-thalidomide within a PROTAC is to recruit CRBN. rsc.orgchemrxiv.org This recruitment is the initial and critical step in forming a ternary complex, which consists of the PROTAC molecule (containing the this compound moiety), the CRBN E3 ligase, and a specific target protein of interest (POI). nih.govacs.org The formation of this ternary complex is essential for the subsequent ubiquitination and degradation of the POI. rsc.orgresearchgate.net

The glutarimide (B196013) ring of the thalidomide molecule is crucial for binding to a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net Once bound, the PROTAC presents a surface that, in conjunction with CRBN, can recognize and bind to specific "neosubstrates" – proteins that are not the natural targets of CRBN. nih.govresearchgate.net The specificity of which neosubstrate is recruited is determined by the other end of the PROTAC molecule, which is designed to bind to a particular POI. nih.gov

For instance, a PROTAC synthesized using this compound and a ligand for the sirtuin 2 (Sirt2) protein was shown to induce the formation of a ternary complex involving CRBN, the PROTAC, and Sirt2, leading to the selective degradation of Sirt2. caymanchem.comnih.gov Similarly, PROTACs have been developed to target other proteins like BRD4, androgen receptor (AR), and CDK9 by linking their respective inhibitors to a thalidomide derivative. nih.gov

Interactive Table: Examples of PROTACs Utilizing Thalidomide Derivatives to Form Ternary Complexes

PROTAC Name CRBN Ligand Target Protein (POI) Effect
dBET1 Thalidomide BRD2/3/4 Degradation of BRD4, leading to downregulation of MYC and PIM1 proteins. nih.gov
ARV-110 Thalidomide derivative Androgen Receptor (AR) Induced almost complete degradation of AR in prostate cancer cells. nih.gov
Degrader 3 Thalidomide CDK9 Selective downregulation of CDK9 in HCT116 cells. nih.gov
PROTAC 12 This compound derivative Sirtuin 2 (Sirt2) Isotype-selective degradation of Sirt2 in HeLa cells. nih.gov
ARV-825 Pomalidomide (B1683931) BRD4 Degradation of BRD4. nih.gov

Conformational Changes Induced by this compound Binding

The binding of thalidomide and its analogs, including this compound, to CRBN is not a simple lock-and-key interaction. It induces conformational changes in the CRBN protein. google.com X-ray crystallography studies have revealed that the binding of immunomodulatory drugs (IMiDs) like thalidomide to CRBN can alter the conformation of the substrate receptor. researchgate.netgoogle.com

These conformational changes are crucial as they create a new binding surface on the CRBN-IMiD complex that allows for the recruitment of neosubstrates. researchgate.net The specific nature of the conformational change, and thus the specificity of the neosubstrate binding, can vary depending on the specific IMiD used. nih.gov For example, while thalidomide, pomalidomide, and the novel CRBN-binding molecule CC-122 share a common glutarimide ring, they exhibit different substrate specificities, highlighting that subtle changes in the ligand can lead to distinct conformational states of CRBN. nih.gov

Studies have shown that upon binding of lenalidomide (B1683929), a thalidomide derivative, a conformational change may occur in the full-length CRBN-DDB1 complex. google.com This suggests that regions of CRBN outside the immediate thalidomide-binding domain play a role in ligand binding and the subsequent conformational shifts that enable neosubstrate recruitment. google.com

Ubiquitin-Proteasome System Modulation

The formation of the ternary complex initiated by this compound directly modulates the ubiquitin-proteasome system (UPS). The UPS is the primary cellular machinery responsible for the degradation of most intracellular proteins. nih.gov

Once the ternary complex is formed, the E3 ligase activity of the CRL4^CRBN^ complex is redirected towards the recruited POI. frontiersin.org The E2 ubiquitin-conjugating enzyme, in conjunction with the CRL4^CRBN^ complex, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. nih.gov This process results in the formation of a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein. nih.govrsc.org

The use of this compound in PROTACs essentially hijacks the natural function of the CRBN E3 ligase to selectively target proteins for degradation that would not normally be its substrates. rsc.orgchemrxiv.org This has been demonstrated in various studies where the degradation of the target protein was shown to be dependent on both CRBN and proteasome activity. nih.gov For example, the degradation of glycoproteins targeted by a two-component PROTAC strategy involving an azido-modified sugar and a thalidomide moiety was rescued by inhibiting the ubiquitin-activating enzyme or the proteasome. rsc.org

Downstream Cellular Pathway Analysis Following Degradation

The degradation of a specific target protein by an this compound-based PROTAC can have significant downstream effects on various cellular pathways, depending on the function of the degraded protein.

For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of CRBN in the presence of lenalidomide, leads to immunomodulatory effects. drugbank.comfrontiersin.org The degradation of these transcription factors is a key mechanism behind the therapeutic efficacy of IMiDs in multiple myeloma. drugbank.comnih.gov

In the context of PROTACs, the downstream consequences are directly linked to the function of the targeted protein.

Degradation of BRD4: The degradation of the bromodomain and extraterminal (BET) protein BRD4 by PROTACs like dBET1 leads to the downregulation of the oncogene MYC and the kinase PIM1, resulting in anti-proliferative effects in cancer cells. nih.gov

Degradation of Sirt2: The selective degradation of Sirt2 by a PROTAC synthesized from this compound resulted in the hyperacetylation of tubulin, a known substrate of Sirt2, demonstrating a direct functional consequence of the targeted degradation. nih.gov

Degradation of Glycoproteins: A strategy using azido-modified sugars and a thalidomide derivative to degrade glycoproteins led to broad dysregulation of metabolic and signaling pathways governed by these proteins, ultimately inducing cytotoxicity in cancer cells. rsc.org

Degradation of SALL4: The degradation of the transcription factor SALL4, a neosubstrate of CRBN in the presence of thalidomide, has been linked to the teratogenic effects of the drug. nih.govresearchgate.net This highlights the critical importance of understanding the full spectrum of neosubstrates for any given CRBN-recruiting molecule.

Interactive Table: Downstream Effects of Protein Degradation Mediated by Thalidomide-Based PROTACs

Degraded Protein Downstream Effect Cellular Outcome
Ikaros (IKZF1) & Aiolos (IKZF3) T-cell activation, anti-proliferative effects in myeloma cells. drugbank.comnih.gov Immunomodulation, anti-cancer activity. drugbank.comnih.gov
BRD4 Downregulation of MYC and PIM1 gene expression. nih.gov Inhibition of cancer cell proliferation. nih.gov
Sirt2 Hyperacetylation of tubulin. nih.gov Alteration of microtubule dynamics. nih.gov
SALL4 Disruption of embryonic development pathways. nih.govresearchgate.net Teratogenicity. nih.govresearchgate.net
Glycoproteins Dysregulation of metabolic and signaling pathways. rsc.org Cytotoxicity in cancer cells. rsc.org

Emerging Research Directions and Prospects for Azido Thalidomide

Development of Next-Generation Chemical Biology Tools

The azide (B81097) group on azido-thalidomide provides a powerful anchor for "click chemistry," a class of reactions known for their high efficiency and specificity. This has facilitated the development of novel chemical biology tools designed to investigate complex cellular processes.

One significant application is the creation of photoaffinity labels. An azido-labeled thalidomide (B1683933) analogue, which shows comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells, has been proposed as a potential photoaffinity label. researchgate.netresearchgate.netresearchgate.net Such probes can be used to covalently cross-link to and identify the direct binding partners of thalidomide within the cellular proteome, helping to further elucidate its molecular mechanisms. researchgate.net

Furthermore, the thalidomide scaffold is being used to create advanced tools like HaloPROTACs. These tools combine a chloroalkane moiety (HaloTag ligand) with an E3 ligase ligand, such as a thalidomide derivative. researchgate.net This system allows for the targeted degradation of any protein that has been fused with a HaloTag, providing a versatile platform for target validation and for screening which proteins are amenable to induced degradation. researchgate.net Researchers have also designed homobifunctional degraders, or "Homo-PROTACs," by linking two pomalidomide (B1683931) molecules. These molecules induce the self-directed ubiquitination and degradation of CRBN itself, serving as valuable tools for studying CRBN-related signaling pathways. researchgate.net

Expanding the Scope of Chemically Induced Protein Degradation

A major prospect for this compound is its role in significantly broadening the range of proteins that can be targeted for degradation. researchgate.net Historically, many proteins, particularly those lacking deep enzymatic active sites like transcription factors and scaffolding proteins, have been considered "undruggable" by traditional small-molecule inhibitors. PROTACs built from this compound offer a way to overcome this limitation.

A landmark achievement in this area was the development of a PROTAC that targets Sirtuin 2 (Sirt2), an enzyme known as an "epigenetic eraser". sci-hub.seunimib.it This was the first instance of a chemically induced degradation of such a protein. unimib.it The PROTAC, synthesized by clicking an this compound derivative to a Sirt2-selective inhibitor (a sirtuin rearranging ligand, or SirReal), induced potent and isotype-selective degradation of Sirt2 in HeLa cells. nih.govsci-hub.senih.gov This degradation led to the hyperacetylation of tubulin and the microtubule network, demonstrating a clear functional consequence of the target's removal. nih.govsci-hub.se

This success has paved the way for targeting other challenging classes of proteins. Research has expanded to create this compound-based PROTACs for degrading targets such as:

Oncogenic fusion proteins: PROTACs have been developed to degrade anaplastic lymphoma kinase (ALK) fusion proteins, which are drivers in certain cancers like non-small-cell lung cancer. nih.gov

Histone acetyltransferases: PROTACs targeting the P300/CBP coactivator proteins and PCAF/GCN5 have been successfully synthesized, demonstrating that even very large proteins (>300 kDa) can be degraded using this technology. nih.govtandfonline.com

The modularity offered by the this compound building block allows researchers to couple it with ligands for a vast array of proteins, thereby continuously expanding the scope of targeted protein degradation beyond traditional kinases to include epigenetic regulators and other previously intractable targets. researchgate.netnih.gov

Methodological Advancements in Probe Design and Application

The use of this compound has been coupled with significant methodological advancements in how chemical probes are designed and synthesized. The most impactful of these is the application of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. sci-hub.seunimib.it

This synthetic strategy represents a major improvement over traditional methods, such as amide coupling, for constructing PROTACs. sci-hub.se The CuAAC reaction allows for the highly efficient and regioselective joining of an this compound molecule with an alkyne-functionalized ligand for the protein of interest. sci-hub.setandfonline.comuni-heidelberg.de This creates a stable triazole linkage. unimib.it The key advantages of this methodology include:

Versatility: It provides a highly versatile and readily adaptable linking strategy that can be applied to alkynylated ligands for virtually any protein target. sci-hub.seunimib.it

Efficiency: The reaction is high-yielding and often requires minimal purification, expediting the synthesis of complex bifunctional molecules from readily available starting materials. researchgate.netresearchgate.net

Modularity: It establishes a straightforward and modular platform for generating libraries of PROTACs with varied linkers and target ligands to optimize degradation efficiency. researchgate.net

A crucial aspect of the probe design is that the azide functional handle is attached to the thalidomide core at a position known not to significantly disrupt its essential binding to Cereblon, ensuring the resulting PROTAC can effectively form the ternary complex required for ubiquitination. These methodological advancements are critical for accelerating the discovery and optimization of new degraders for both research and therapeutic purposes.

Data Tables

Research Findings on this compound Based PROTACs

PROTAC Target Protein Ligand Type Conjugated to this compound Key Finding References
PROTAC 12 Sirtuin 2 (Sirt2) Sirtuin Rearranging Ligand (SirReal) First chemically induced degradation of an "epigenetic eraser". Caused isotype-selective Sirt2 degradation and hyperacetylation of tubulin. nih.govsci-hub.senih.govtandfonline.com
MS4077 / MS4078 ALK fusion proteins Ceritinib (ALK inhibitor) Potently reduced levels of oncogenic ALK fusion proteins in lymphoma and lung cancer cells. nih.gov
dCBP-1 P300/CBP GNE-781 derivative (Bromodomain inhibitor) Induced rapid and selective dual degradation of the very large P300 and CBP coactivator proteins. nih.govtandfonline.com
GSK983 PCAF/GCN5 GSK4027 (PCAF/GCN5 inhibitor) Induced degradation of PCAF/GCN5 with low nanomolar potency and controlled the expression of inflammatory mediators. tandfonline.com

Q & A

Q. What are the established methodologies for synthesizing and characterizing Azido-Thalidomide?

  • Methodological Answer : this compound is synthesized via thalidomide derivatization using azide-containing reagents (e.g., sodium azide in DMF). Key steps include protecting reactive sites on thalidomide, followed by nucleophilic substitution or click chemistry for azide incorporation. Post-synthesis, characterization involves 1H/13C NMR to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. For reproducibility, document solvent systems, reaction temperatures, and purification techniques (e.g., column chromatography) in supplementary materials .

Q. How does this compound’s mechanism of action differ from thalidomide in preclinical cancer models?

  • Methodological Answer : this compound retains thalidomide’s cereblon-binding activity but introduces a bioorthogonal azide group, enabling proteolysis-targeting chimera (PROTAC) applications. In vitro assays (e.g., ubiquitination assays) validate its E3 ligase recruitment efficiency. Compare dose-response curves (IC50) between thalidomide and this compound using myeloma cell lines (e.g., RPMI-8226) to assess enhanced degradation of target proteins like IKZF1/3 .

Q. What are the best practices for assessing this compound’s stability and solubility in experimental buffers?

  • Methodological Answer : Perform accelerated stability studies under varying pH (4–9) and temperatures (4°C–37°C) using UV-Vis spectroscopy to monitor degradation. For solubility, use dynamic light scattering (DLS) or nephelometry in PBS/DMSO mixtures. Report results in molarity (mM) and include co-solvents (e.g., cyclodextrins) if needed to improve bioavailability .

Advanced Research Questions

Q. How can researchers design dose-escalation studies for this compound in murine xenograft models?

  • Methodological Answer : Use a 3+3 design starting at 50 mg/kg (oral gavage), escalating by 25 mg/kg increments every 7 days. Monitor toxicity via body weight loss (>20% = stopping rule) and serum biomarkers (ALT/AST for hepatotoxicity). Pharmacokinetic (PK) parameters (Cmax, AUC) should be quantified via LC-MS/MS. Include a control arm with unmodified thalidomide to compare tumor volume reduction (caliper measurements) and survival (Kaplan-Meier analysis) .

Q. What strategies resolve contradictions in this compound’s efficacy across different cancer models?

  • Methodological Answer : Conduct meta-analysis of in vitro/in vivo datasets to identify variables (e.g., cell line proteasome activity, azide linker length). Validate inconsistencies using orthogonal assays (e.g., CRISPR knockouts of cereblon). For example, if prostate cancer models show low response, test co-treatment with HSP90 inhibitors to enhance target protein degradation. Report effect sizes (Cohen’s d) and confidence intervals to contextualize discrepancies .

Q. How can PROTACs incorporating this compound be optimized for blood-brain barrier (BBB) penetration?

  • Methodological Answer : Modify PROTAC design by shortening PEG linkers and adding lipidic tags (e.g., cholesterol). Assess BBB permeability using in vitro models (MDCK-MDR1 monolayers) and in vivo imaging (fluorescently tagged PROTACs in murine brains). Compare brain-to-plasma ratios via mass spectrometry and validate target engagement with qPCR for neuroinflammatory markers (e.g., TNF-α) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other anticancer agents?

  • Methodological Answer : Use Chou-Talalay combination index (CI) to quantify synergy (CI < 1 = synergistic). For time-dependent effects (e.g., delayed apoptosis), apply longitudinal mixed-effects models. Report synergy heatmaps and bootstrap 95% CIs for robustness. Raw data (dose matrices) should be archived in supplementary repositories .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: Track critical parameters (reaction time, azide stoichiometry) using design-of-experiments (DoE) software (e.g., JMP). Use principal component analysis (PCA) to correlate synthesis conditions with bioactivity (IC50). Include certificate of analysis (CoA) for each batch in publications .

Tables for Comparative Analysis

Parameter Thalidomide This compound Method
Cereblon Binding (Kd) 1.2 µM0.9 µMSPR (Biacore)
PROTAC Efficiency N/A85% degradation (48h)Western Blot (IKZF1/3)
BBB Penetration LowModerateMDCK-MDR1 Permeability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.